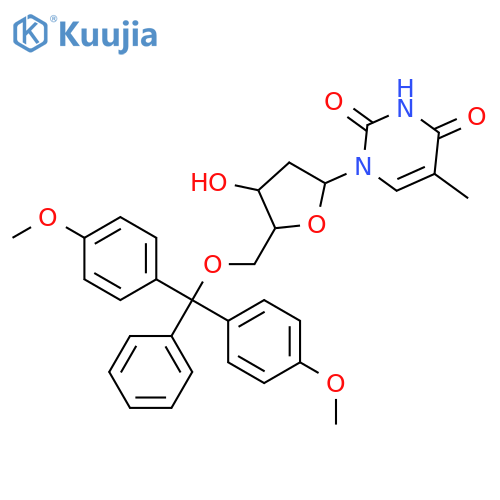Cas no 40615-39-2 (5’-O-(4,4’-Dimethoxytrityl)thymidine)

40615-39-2 structure
商品名:5’-O-(4,4’-Dimethoxytrityl)thymidine
5’-O-(4,4’-Dimethoxytrityl)thymidine 化学的及び物理的性質
名前と識別子
-
- 5'-O-(4,4'-Dimethoxytrityl)thymidine
- DMT-T
- 5’-o-[bis(4-methoxyphenyl)phenylmethyl]-thymidin
- 5'-DIMETHOXYTRITYL THYMIDINE
- 5'-O-(4,4'-DIMETHOXYTRITYL)-2'-DEOXYTHYMIDINE
- 5'-O-[Bis(4-methoxyphenyl)benzyl]-2'-deoxythymidine
- 5-O-(4,4-DIMETHOXYTRITYL)THYMIDINE
- 5'-O-DIMETHOXYTRITYL-DEOXYTHYMIDINE
- 5'-O-(DIMETHOXYTRITYL)-THYMIDINE
- 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 5 -O-Dimethoxytrityl-deoxythymidine
- 5’-O-(4,4’-Dimethoxytrityl)thymidine
- 5′-O-(4,4′-Dimethoxytrityl)thymidine
- 5‘-O-Dimethoxytrityl-deoxythymidine
- J-700115
- 5'-O-Dimethyltritylthymidine
- DS-14583
- Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
- DTXSID1074961
- BP-58862
- NS00030821
- CHEMBL3143147
- 5'-O-(4,4'-Dimethoxytrityl)thymidine (DMT-T)
- 5'-O-DMT-Thymidine
- Dimethoxytrityl-T
- 40615-39-2
- 5'-O-DMT-dT
- C31H32N2O7
- CS-0003908
- UBTJZUKVKGZHAD-UPRLRBBYSA-N
- 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-4-hydroxy-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione
- Thymidine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-
- 1-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- HY-20140
- 5'-O-(4,4'-Dimethoxytrityl)-thymidine
- 1-[(2R,4S,5R)-5-[[bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 5'--O--(4,4'-dimethyoxytrityl) thymidine
- AKOS015895545
- 1-(2'Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-b-D-lyxofuranosyl)thymine
- PD151333
- 1-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- MFCD00010113
- 5'-O-(p,p'-Dimethoxytrityl)thymidine
- AKOS015924177
- 5'-O-(4,4'-dimethoxytrityl) thymidine
- SCHEMBL1775528
- EINECS 255-003-1
- F21487
- DmTr-T
- EN300-1718972
- 5'-O-(4,4'-Dimethoxytrityl)thymidine, 98%
- W-200841
- 5'--O--(4,4'-dimethoxytrityl)thymidine
- D3566
- Thymidine, 5'O(bis(4methoxyphenyl)phenylmethyl)
- DA-49874
- DTXCID8039790
- 5'-O-Dimethoxytritylthymidine
- 5'O(4,4'Dimethoxytrityl)thymidine
- 5'O(p,p'Dimethoxytrityl)thymidine
- 5-DMTT
- 1-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-5-methyl-3H-pyrimidine-2,4-dione
-
- MDL: MFCD00010113
- インチ: InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1
- InChIKey: UBTJZUKVKGZHAD-UPRLRBBYSA-N
- ほほえんだ: O[C@@H](C[C@H](N1C(NC(C(C)=C1)=O)=O)O2)[C@H]2COC(C3=CC=C(OC)C=C3)(C4=CC=CC=C4)C5=CC=C(OC)C=C5
計算された属性
- せいみつぶんしりょう: 544.22100
- どういたいしつりょう: 544.221
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 40
- 回転可能化学結合数: 9
- 複雑さ: 879
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 107A^2
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.2483 (rough estimate)
- ゆうかいてん: 114-116 °C (subl.) (lit.)
- ふってん: 618.41°C (rough estimate)
- フラッシュポイント: No data available
- 屈折率: 7 ° (C=1, MeOH)
- あんていせい: Store in Freezer
- PSA: 112.01000
- LogP: 3.51930
- ようかいせい: 未確定
5’-O-(4,4’-Dimethoxytrityl)thymidine セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:1-3-10
-
危険物標識:

- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
- ちょぞうじょうけん:0-10°C
5’-O-(4,4’-Dimethoxytrityl)thymidine 税関データ
- 税関コード:29349990
- 税関データ:
中国税関コード:
29349990
5’-O-(4,4’-Dimethoxytrityl)thymidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY038286-5g |
5’-O-(4,4’-Dimethoxytrityl)thymidine |
40615-39-2 | ≥98% | 5g |
¥117.00 | 2024-07-09 | |
| Cooke Chemical | A6535912-25G |
5′-O-(4,4′-Dimethoxytrityl)thymidine |
40615-39-2 | 98% | 25g |
RMB 408.80 | 2025-02-21 | |
| eNovation Chemicals LLC | K19275-1g |
5'-O-(4,4'-DIMETHOXYTRITYL)THYMIDINE |
40615-39-2 | 97% | 1g |
$100 | 2024-05-23 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O117684-500g |
5’-O-(4,4’-Dimethoxytrityl)thymidine |
40615-39-2 | 98% | 500g |
¥6056.90 | 2023-09-01 | |
| abcr | AB251565-100g |
5'-O-(4,4'-Dimethoxytrityl)thymidine, 98%; . |
40615-39-2 | 98% | 100g |
€406.30 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032119-100g |
5'-O-DMT-dT |
40615-39-2 | 98% | 100g |
¥2063 | 2023-04-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O19250-25g |
1-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione |
40615-39-2 | 25g |
¥468.0 | 2021-09-08 | ||
| eNovation Chemicals LLC | D595150-50g |
5'-O-Dimethoxytrityl-deoxythymidine |
40615-39-2 | 97% | 50g |
$360 | 2024-06-05 | |
| Fluorochem | 045324-1g |
dmt-t |
40615-39-2 | 95+% | 1g |
£10.00 | 2022-03-01 | |
| ChemScence | CS-0003908-10g |
5'-O-DMT-dT |
40615-39-2 | 10g |
$66.0 | 2022-04-27 |
5’-O-(4,4’-Dimethoxytrityl)thymidine サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:40615-39-2)5-O-[双(4-甲氧基苯基)苄基]-2-胸腺嘧啶核苷
注文番号:LE1695690
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:34
価格 ($):discuss personally
5’-O-(4,4’-Dimethoxytrityl)thymidine 関連文献
-
Ivan Yanachkov,Boris Zavizion,Valeri Metelev,Laura J. Stevens,Yekaterina Tabatadze,Milka Yanachkova,George Wright,Anna M. Krichevsky,David R. Tabatadze Org. Biomol. Chem. 2017 15 1363
-
Mikkel S. Christensen,Charlotte M. Madsen,Poul Nielsen Org. Biomol. Chem. 2007 5 1586
-
3. Solution phase synthesis of ISIS 2922 (Vitravene) by the modified H-phosphonate approachColin B. Reese,Hongbin Yan J. Chem. Soc. Perkin Trans. 1 2002 2619
-
Yasunori Mitsuoka,Hiroshi Aoyama,Akira Kugimiya,Yuko Fujimura,Tsuyoshi Yamamoto,Reiko Waki,Fumito Wada,Saori Tahara,Motoki Sawamura,Mio Noda,Yoshiyuki Hari,Satoshi Obika Org. Biomol. Chem. 2016 14 6531
-
Magdalena Olesiak,Wojciech J. Stec,Andrzej Okruszek Org. Biomol. Chem. 2009 7 2162
40615-39-2 (5’-O-(4,4’-Dimethoxytrityl)thymidine) 関連製品
- 7791-71-1(5'-O-Tritylthymidine)
- 103285-22-9(5’-O-(Dimethoxytrityl)-2’-O-methyluridine)
- 23669-79-6(5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:40615-39-2)5’-O-(4,4’-Dimethoxytrityl)thymidine

清らかである:99%/99%
はかる:100g/500g
価格 ($):194.0/792.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:40615-39-2)5'-O-Dimethoxytrityl-deoxythymidine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




